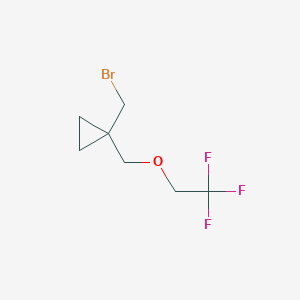

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane

Description

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is a halogenated cyclopropane derivative characterized by a bromomethyl group and a trifluoroethoxymethyl substituent attached to the cyclopropane ring. The cyclopropane core introduces significant ring strain, enhancing reactivity, while the bromomethyl group acts as a potent alkylating agent. The trifluoroethoxy moiety, with its strong electron-withdrawing nature, likely influences the compound’s stability and electronic properties. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where their strained ring and halogen substituents facilitate cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C7H10BrF3O |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2,2,2-trifluoroethoxymethyl)cyclopropane |

InChI |

InChI=1S/C7H10BrF3O/c8-3-6(1-2-6)4-12-5-7(9,10)11/h1-5H2 |

InChI Key |

OLBDSFYPAVOIMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(COCC(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane likely involves two key steps:

- Formation or availability of a cyclopropane core bearing a hydroxymethyl substituent.

- Introduction of the trifluoroethoxy group and bromination of the methyl substituent.

Given the structural complexity, the preparation can be broken down into:

Synthesis of 1-(Hydroxymethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane

This intermediate can be prepared by nucleophilic substitution or etherification reactions involving cyclopropylmethanol derivatives and 2,2,2-trifluoroethyl reagents.Bromination of the Hydroxymethyl Group

Conversion of the hydroxymethyl group to the bromomethyl group is typically achieved via halogenation reactions, commonly using reagents such as phosphorus tribromide (PBr3), N-bromosuccinimide (NBS), or other brominating agents under controlled conditions.

Detailed Synthetic Routes

Route A: Bromination of Cyclopropylmethanol Derivatives

- Starting from cyclopropylmethanol or its trifluoroethoxy-substituted analog, bromination can be performed using PBr3 or NBS in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- The reaction is typically conducted at low temperatures (0–25 °C) to avoid side reactions.

- Work-up involves aqueous quenching, extraction, drying, and purification (e.g., distillation or chromatography).

Route B: Direct Formation via Cyclopropanation and Subsequent Functionalization

- Cyclopropanation of alkenes bearing trifluoroethoxy substituents can be performed using diazo compounds or Simmons–Smith reagents to form the cyclopropane ring.

- Subsequent bromomethylation can be carried out by reacting the cyclopropylmethanol intermediate with brominating agents.

Patent-Informed Methodology

A relevant patent (US9809514B2) describes methods for producing bromomethylcyclopropane derivatives, which can be adapted for this compound:

- The process involves reacting cyclopropylmethanol derivatives with brominating agents in the presence of triarylphosphite catalysts.

- The reaction temperature is controlled to optimize yield and minimize decomposition.

- Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane are used to enhance solubility and reaction rates.

- Post-reaction purification includes washing with aqueous buffers (e.g., tris buffer), drying agents like calcium chloride or magnesium chloride, and distillation to isolate the brominated product.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Etherification | 2,2,2-Trifluoroethanol or trifluoroethyl halide, base (e.g., NaH) | To introduce trifluoroethoxy group |

| Bromination | PBr3 or NBS, aprotic solvent (THF, DMF), 0–25 °C | Converts hydroxymethyl to bromomethyl |

| Catalysis | Triarylphosphite (e.g., triphenyl phosphite) | Enhances bromination efficiency |

| Solvent | DMSO, sulfolane | Polar aprotic solvents preferred |

| Work-up | Aqueous tris buffer wash, drying with CaCl2 or MgCl2 | Removes impurities and moisture |

| Purification | Distillation or chromatography | Isolates pure bromomethyl compound |

Research Findings and Observations

- The presence of the trifluoroethoxy group significantly influences the reactivity of the cyclopropane ring and the bromomethyl substituent, potentially stabilizing intermediates during bromination.

- Bromination under mild conditions prevents ring opening or rearrangement of the cyclopropane ring.

- Use of triarylphosphite catalysts improves selectivity and yield, reducing side products.

- Solvent choice is critical; polar aprotic solvents facilitate nucleophilic substitution and bromination reactions.

- Analytical methods such as gas chromatography and NMR spectroscopy confirm product purity and structural integrity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Etherification | Alkylation of cyclopropylmethanol with trifluoroethyl halides | 2,2,2-Trifluoroethanol, base (NaH) | Direct introduction of trifluoroethoxy group | Requires careful control to avoid over-alkylation |

| Bromination | Conversion of hydroxymethyl to bromomethyl | PBr3 or NBS, triarylphosphite catalyst, polar aprotic solvent | High selectivity, mild conditions | Sensitive to moisture, requires inert atmosphere |

| Purification | Extraction, drying, distillation | Aqueous washes, drying agents (CaCl2, MgCl2) | High purity product | Labor-intensive, solvent removal needed |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl moiety serves as a primary site for nucleophilic substitution (SN2) due to the good leaving-group ability of bromide. This reaction is critical for functionalizing the compound in synthetic pathways:

Mechanistic Insight : The trifluoroethoxy group’s electron-withdrawing effect polarizes the C–Br bond, accelerating SN2 kinetics. Steric hindrance from the cyclopropane ring slightly reduces reaction rates compared to linear analogs .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid-catalyzed or transition-metal-mediated ring-opening:

Acid-Catalyzed Ring Expansion

Under protic acids (e.g., H₂SO₄), the ring opens to form a six-membered oxonium intermediate, which rearranges to stable products:

Transition-Metal-Mediated Ring Opening

Pd-catalyzed hydrogenolysis cleaves the cyclopropane C–C bond:

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids:

Key Limitation : Steric bulk near the cyclopropane ring reduces coupling efficiency with ortho-substituted arylboronic acids .

Elimination Reactions

Under basic conditions (e.g., DBU), β-hydrogen elimination generates alkenes:

The trifluoroethoxy group stabilizes the transition state via inductive effects.

Radical Reactions

Photochemical bromine abstraction initiates radical cyclization:

This reaction is less efficient than analogous non-fluorinated systems due to electron withdrawal.

Biological Reactivity

While not a traditional "chemical reaction," the compound interacts with biological nucleophiles (e.g., cysteine thiols in enzymes), forming covalent adducts. This underpins its potential as a pharmacophore in antimicrobial agents.

Comparative Reactivity with Structural Analogs

Scientific Research Applications

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoroethoxy methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

1-(2-Bromoethyl)-1-(Trifluoromethyl)cyclopropane ()

- Structure : Differs by having a bromoethyl (‑CH2CH2Br) and trifluoromethyl (‑CF3) group instead of bromomethyl and trifluoroethoxymethyl.

- Reactivity: The bromoethyl group is less reactive in SN2 reactions compared to bromomethyl due to increased steric hindrance.

- Applications : Likely used in similar alkylation processes but with slower kinetics.

1-(Mercaptomethyl)-cyclopropane Acetic Acid ()

- Structure : Features a mercaptomethyl (‑CH2SH) group and an acetic acid moiety.

- Reactivity : The thiol (-SH) group introduces nucleophilic character, enabling disulfide bond formation or metal coordination, contrasting with the electrophilic bromomethyl group in the target compound.

- Applications : More suited for bioconjugation or chelation rather than alkylation .

1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane ()

- Structure : Contains aromatic substituents (bromo-, chloro-phenyl, ethoxyphenyl) instead of aliphatic bromomethyl/trifluoroethoxy groups.

- Reactivity : The aromatic rings stabilize the compound via resonance, reducing ring strain effects. The ethoxyphenyl group is less electron-withdrawing than trifluoroethoxy, altering electronic properties.

- Applications: Potential use in materials science or as a building block for polycyclic frameworks due to its planar aromatic systems .

Key Comparative Data

| Compound Name | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|

| 1-(Bromomethyl)-1-((2,2,2-Trifluoroethoxy)methyl)cyclopropane | Bromomethyl, Trifluoroethoxymethyl | High (SN2 alkylation, ring-opening) | Pharmaceuticals, agrochemicals |

| 1-(2-Bromoethyl)-1-(Trifluoromethyl)cyclopropane | Bromoethyl, Trifluoromethyl | Moderate (steric hindrance) | Specialty chemicals |

| 1-(Mercaptomethyl)-cyclopropane Acetic Acid | Mercaptomethyl, Acetic Acid | Nucleophilic (thiol reactivity) | Bioconjugation, metal chelation |

| 1-(5-Bromo-2-chlorophenyl)-...cyclopropane | Bromo/chloro-phenyl, Ethoxyphenyl | Low (aromatic stabilization) | Materials science, polycyclic synthesis |

Research Findings and Implications

- Synthetic Utility : The target compound’s bromomethyl group enables efficient alkylation in drug discovery, as seen in analogs like 1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane, though steric and electronic differences modulate reaction rates .

- Stability: The trifluoroethoxy group enhances stability compared to non-fluorinated ethers (e.g., ethoxyphenyl in ) due to reduced susceptibility to oxidative degradation .

- Thermodynamic Studies : Cyclopropane derivatives with bulky substituents (e.g., trifluoroethoxy) exhibit lower ring-strain energy, as inferred from crystallographic data in related compounds (e.g., ’s R factor = 0.067) .

Biological Activity

1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane, with the CAS number 1496897-69-8, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromomethyl group and a trifluoroethoxy moiety, which may influence its interaction with biological targets. This article delves into the biological activity of this compound, highlighting relevant research findings, potential applications, and implications in pharmacology.

- Molecular Formula : CHBrFO

- Molecular Weight : 247.05 g/mol

- LogP (Predicted) : 2.20

These properties suggest that the compound possesses moderate lipophilicity, which could facilitate membrane penetration and influence its pharmacokinetic profile.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The presence of the bromomethyl group can enhance electrophilic reactivity, potentially allowing for covalent interactions with nucleophilic sites on proteins. The trifluoroethoxy group may also contribute to the compound's stability and solubility in biological systems.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant activity as enzyme inhibitors and receptor modulators. For instance, studies on related cyclopropane derivatives have shown promising results in inhibiting various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes and proteases .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Cytochrome P450 Inhibition | |

| Compound B | Dopamine Transporter Modulation | |

| Compound C | Protease Inhibition |

Case Studies

A notable case study involved the synthesis of a series of cyclopropane derivatives for their potential as therapeutic agents against neurodegenerative disorders. These derivatives were evaluated for their ability to cross the blood-brain barrier and modulate neurotransmitter levels. Preliminary results indicated that compounds with trifluoroalkyl groups exhibited improved central nervous system penetration compared to their counterparts lacking such modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclopropanation of a dihalogenated precursor (e.g., dibromomethane derivatives) using a Simmons–Smith reaction or transition-metal-catalyzed cyclization. The trifluoroethoxy group is introduced via nucleophilic substitution (e.g., reacting a hydroxyl precursor with 2,2,2-trifluoroethyl bromide under basic conditions).

- Key Considerations : Steric hindrance from the bulky trifluoroethoxy group necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (~80°C) to achieve >70% yield . Competing elimination reactions can occur if base strength is excessive (e.g., using KOtBu instead of NaH).

Q. How is the structure of this compound validated, and what spectroscopic techniques are most effective?

- Methodology :

- NMR : and NMR confirm the presence of the cyclopropane ring (δ 0.8–1.2 ppm for CH protons) and trifluoroethoxy group (δ 4.3–4.5 ppm for OCHCF) .

- X-ray Crystallography : Single-crystal studies resolve spatial arrangements, particularly the dihedral angle between the bromomethyl and trifluoroethoxymethyl groups (~110–120°) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 292.0 (calculated for CHBrFO).

Q. What are the dominant reaction pathways for this compound in nucleophilic substitution reactions?

- Methodology : The bromomethyl group undergoes S2 reactions with soft nucleophiles (e.g., thiols, amines) in THF or DMSO. The trifluoroethoxy group is electron-withdrawing, accelerating substitution at the bromomethyl site but inhibiting electrophilic additions to the cyclopropane ring. Competing elimination (e.g., forming cyclopropene derivatives) occurs with strong bases like LDA .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the cyclopropane ring’s reactivity in ring-opening reactions?

- Mechanistic Insight : The trifluoroethoxy group stabilizes partial positive charges on adjacent carbons, enhancing susceptibility to nucleophilic attack. Ring-opening with HO or alcohols produces 1-(hydroxymethyl)- or 1-(alkoxymethyl)-cyclopropane derivatives. DFT calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-fluorinated analogs .

- Data Contradictions : Some studies report unexpected regioselectivity (e.g., ring-opening at the trifluoroethoxymethyl site under acidic conditions), attributed to steric effects dominating electronic effects .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Case Study : Discrepancies in Suzuki–Miyaura coupling yields (40–85%) are linked to:

- Catalyst Choice : Pd(PPh) outperforms Pd(OAc) due to better stability with electron-deficient arylboronic acids.

- Solvent Effects : Dioxane increases conversion vs. THF by reducing side reactions with the cyclopropane ring.

- Validation : Controlled experiments with in situ NMR monitoring track intermediate stability .

Q. How can computational modeling predict the compound’s utility in drug design, particularly for targeting strained enzymes?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations reveal that the cyclopropane’s strain mimics transition states in enzyme-catalyzed reactions (e.g., proteases). The trifluoroethoxy group enhances binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic interactions with nonpolar enzyme pockets .

- Limitations : False positives arise due to overestimation of fluorine’s electrostatic contributions; experimental validation via SPR or ITC is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.